molecular formula C21H17ClN2O B5805464 N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide

N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide

Cat. No. B5805464
M. Wt: 348.8 g/mol
InChI Key: SRVIQYAARRITDK-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a small molecule that belongs to the acrylamide class of compounds and is characterized by its ability to modulate the activity of certain proteins in the body. In

Scientific Research Applications

N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins involved in cell signaling pathways. In neuroscience, this compound has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves its ability to bind to specific proteins in the body, such as enzymes and receptors, and modulate their activity. For example, this compound has been found to bind to the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in regulating cell growth and proliferation. By inhibiting the activity of GSK-3β, this compound can prevent the growth and proliferation of cancer cells. Similarly, this compound has been found to bind to the serotonin transporter, which is involved in regulating serotonin levels in the brain. By enhancing the activity of the serotonin transporter, this compound can increase serotonin levels and improve mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In the brain, this compound has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In the immune system, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in lab experiments is its ability to selectively modulate the activity of certain proteins in the body. This allows researchers to study the specific effects of this compound on various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide. One area of research is the development of more selective and potent this compound analogs that can be used for therapeutic applications. Another area of research is the exploration of the potential of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in humans.

Synthesis Methods

The synthesis of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves the reaction of 2-pyridinecarboxaldehyde with benzylamine and 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

(E)-N-benzyl-3-(4-chlorophenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-19-12-9-17(10-13-19)11-14-21(25)24(20-8-4-5-15-23-20)16-18-6-2-1-3-7-18/h1-15H,16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVIQYAARRITDK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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